- Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase, Angewandte Chemie, 2022, 61(21),
Cas no 915720-57-9 (1-(5-Fluoropyridin-2-yl)ethanamine)
1-(5-Fluoropyridin-2-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Fluoropyridin-2-yl)ethanamine
- 1-(5-fluoropyridin-2-yl)ethylamine
- 1-(5-FLUORO-2-PYRIDYL)ETHANAMINE
- PS-15493
- 915720-57-9
- SB45216
- SCHEMBL475519
- CS-0052861
- SB45165
- 1-(5-fluoropyridin-2-yl)ethan-1-amine
- 1-(5 -fluoropyridin-2-yl)ethanamine
- EN300-297703
- AM20061615
- (S)-1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCl
- J-503433
- A860328
- MFCD18260255
- KNKRMCSSVBSDNL-UHFFFAOYSA-N
- DTXSID90725518
- PB27166
- FT-0684915
- AKOS015949262
- FT-0686271
- 5-Fluoro-α-methyl-2-pyridinemethanamine (ACI)
- DA-17939
- SY009770
- (1S)-1-(5-FLUORO(2-PYRIDYL))ETHYLAMINE
- 1-(5-FLUORO-2-PYRIDYL)ETHYLAMINE
-
- MDL: MFCD18384288
- Inchi: 1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
- InChI Key: KNKRMCSSVBSDNL-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)C(C)N
Computed Properties
- Exact Mass: 140.07500
- Monoisotopic Mass: 140.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 182.8±25.0 °C at 760 mmHg
- Flash Point: 64.4±23.2 °C
- PSA: 38.91000
- LogP: 1.94070
- Vapor Pressure: 0.8±0.3 mmHg at 25°C
1-(5-Fluoropyridin-2-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(5-Fluoropyridin-2-yl)ethanamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-Fluoropyridin-2-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 068875-250mg |
1-(5-Fluoropyridin-2-yl)ethanamine, >95% |
915720-57-9 | >95% | 250mg |
$195.00 | 2023-09-08 | |
| Matrix Scientific | 068875-500mg |
1-(5-Fluoropyridin-2-yl)ethanamine, >95% |
915720-57-9 | >95% | 500mg |
$293.00 | 2023-09-08 | |
| Matrix Scientific | 068875-1g |
1-(5-Fluoropyridin-2-yl)ethanamine, >95% |
915720-57-9 | >95% | 1g |
$450.00 | 2023-09-08 | |
| Fluorochem | 223275-250mg |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 95% | 250mg |
£140.00 | 2022-02-28 | |
| Fluorochem | 223275-1g |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 95% | 1g |
£281.00 | 2022-02-28 | |
| Fluorochem | 223275-5g |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 95% | 5g |
£844.00 | 2022-02-28 | |
| Fluorochem | 223275-10g |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 95% | 10g |
£1294.00 | 2022-02-28 | |
| TRC | F600165-50mg |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600165-100mg |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F600165-500mg |
1-(5-Fluoropyridin-2-yl)ethanamine |
915720-57-9 | 500mg |
$ 340.00 | 2022-06-04 |
1-(5-Fluoropyridin-2-yl)ethanamine Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1-(5-Fluoropyridin-2-yl)ethanamine Raw materials
1-(5-Fluoropyridin-2-yl)ethanamine Preparation Products
1-(5-Fluoropyridin-2-yl)ethanamine Suppliers
1-(5-Fluoropyridin-2-yl)ethanamine Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(5-Fluoropyridin-2-yl)ethanamine
Introduction to 1-(5-Fluoropyridin-2-yl)ethanamine (CAS No. 915720-57-9) in Modern Chemical and Pharmaceutical Research
1-(5-Fluoropyridin-2-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 915720-57-9, is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its structural motif of a fluoropyridine ring linked to an ethanamine group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its electronic and steric properties, contributing to its versatility in medicinal chemistry applications.
The significance of 1-(5-Fluoropyridin-2-yl)ethanamine stems from its role as a building block in the development of novel therapeutic agents. Fluorinated pyridines are widely recognized for their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In recent years, there has been a surge in research focused on harnessing the potential of fluorinated heterocycles in drug discovery, with 1-(5-Fluoropyridin-2-yl)ethanamine being one of the key compounds facilitating these advancements.
Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atom's electron-withdrawing effect can modulate the electronic properties of the pyridine ring, enabling precise tuning of receptor interactions. For instance, researchers have utilized derivatives of 1-(5-Fluoropyridin-2-yl)ethanamine to develop potent inhibitors targeting tyrosine kinases, which play a pivotal role in signal transduction pathways associated with various diseases.
In addition to its applications in oncology, 1-(5-Fluoropyridin-2-yl)ethanamine has been explored in the development of antiviral and antibacterial agents. The structural framework provided by this compound allows for modifications that can enhance its interaction with viral proteases or bacterial enzymes, leading to the discovery of novel therapeutic strategies. A notable example involves its use in designing inhibitors for viral proteases, where the fluorine atom contributes to increased binding affinity and resistance to degradation.
The synthetic pathways involving 1-(5-Fluoropyridin-2-yl)ethanamine are also of great interest. Modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions that often involve cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings. These methods allow for the introduction of diverse functional groups at the 2-position of the pyridine ring, further expanding its utility as a synthetic intermediate.
The pharmacological evaluation of derivatives derived from 1-(5-Fluoropyridin-2-yl)ethanamine has revealed promising results in preclinical studies. For instance, certain analogs have demonstrated significant activity against disease models without exhibiting notable toxicity. This underscores the importance of fluorinated pyridines as pharmacophores and highlights the potential of 1-(5-Fluoropyridin-2-yl)ethanamine as a lead compound for further drug development.
The growing interest in fluorinated compounds has also spurred advancements in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed to elucidate the structure and purity of 1-(5-Fluoropyridin-2-yl)ethanamine and its derivatives. These techniques ensure that researchers can accurately assess their chemical properties and biological activity.
Future directions in research involving 1-(5-Fluoropyridin-2-yl)ethanamine may include exploring its role in modulating neurological disorders. The ability of fluorinated pyridines to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug discovery. Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective or antipsychotic effects, opening new avenues for therapeutic intervention.
In conclusion, 1-(5-Fluoropyridin-2-yl)ethanamine (CAS No. 915720-57-9) is a versatile and highly valuable compound in modern chemical and pharmaceutical research. Its unique structural features and functional properties make it an indispensable tool for synthesizing bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in drug discovery efforts worldwide.
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